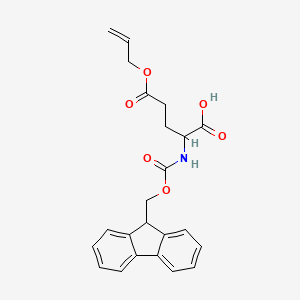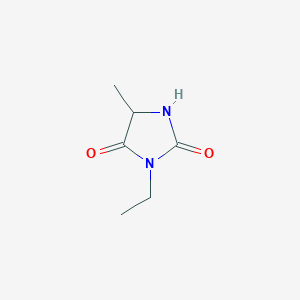
4-Fluoro-3-(furan-2-yl)benzaldehyde
Descripción general
Descripción
4-Fluoro-3-(furan-2-yl)benzaldehyde, or 4-FBA, is a colorless organic compound that belongs to the class of compounds known as aldehydes. It is an important intermediate in the synthesis of a variety of organic compounds, such as pharmaceuticals, dyes, and fragrances. It is also used in the preparation of a variety of fluorinated compounds, such as fluoroalkenes and fluoroalkynes. 4-FBA has been extensively studied for its potential applications in various areas of science, including biochemistry, pharmacology, and medicine.
Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Furans and Benzofurans
The compound “4-Fluoro-3-(furan-2-yl)benzaldehyde” can be used in the synthesis of furans and benzofurans with a fluorine atom or a trifluoromethyl group . The synthesis of fluorinated furans has been a subject of ongoing research due to their significant pharmacological properties .
Antimicrobial Applications
Benzofuran derivatives, which can be synthesized using “4-Fluoro-3-(furan-2-yl)benzaldehyde”, have been found to have antimicrobial properties . They have been used in the development of new therapeutic agents against deadly microbes .
Antibacterial Applications
Chalcones, which can be synthesized using “4-Fluoro-3-(furan-2-yl)benzaldehyde”, exhibit a wide range of biological activities including antibacterial properties . They have been used in the treatment of various bacterial infections .
Antimalarial Applications
Fluorinated furans, which can be synthesized using “4-Fluoro-3-(furan-2-yl)benzaldehyde”, have shown antimalarial activity . They have been used in the development of new antimalarial drugs .
Antioxidant Applications
Chalcones, which can be synthesized using “4-Fluoro-3-(furan-2-yl)benzaldehyde”, have antioxidant properties . They have been used in the treatment of diseases caused by oxidative stress .
Antiviral Applications
Chalcones, which can be synthesized using “4-Fluoro-3-(furan-2-yl)benzaldehyde”, have antiviral properties . They have been used in the treatment of various viral infections .
Anti-inflammatory Applications
Chalcones, which can be synthesized using “4-Fluoro-3-(furan-2-yl)benzaldehyde”, have anti-inflammatory properties . They have been used in the treatment of various inflammatory diseases .
Anti-cancer Applications
Chalcones, which can be synthesized using “4-Fluoro-3-(furan-2-yl)benzaldehyde”, have anti-cancer properties . They have been used in the development of new anti-cancer drugs .
Propiedades
IUPAC Name |
4-fluoro-3-(furan-2-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-10-4-3-8(7-13)6-9(10)11-2-1-5-14-11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBAWOASOWSSDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C=CC(=C2)C=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001297662 | |
| Record name | 4-Fluoro-3-(2-furanyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(furan-2-yl)benzaldehyde | |
CAS RN |
359867-36-0 | |
| Record name | 4-Fluoro-3-(2-furanyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=359867-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-(2-furanyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001297662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

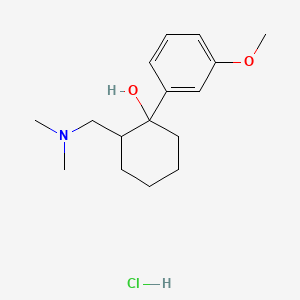


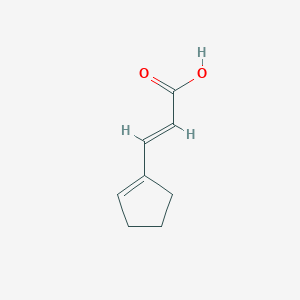
![5-(Trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3433449.png)
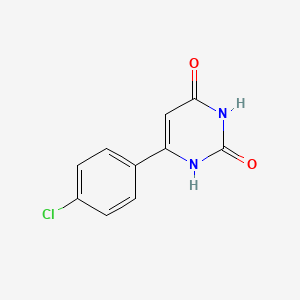
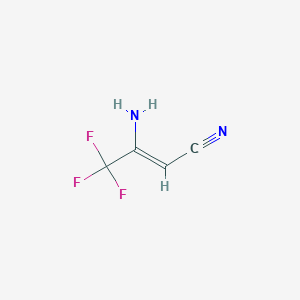

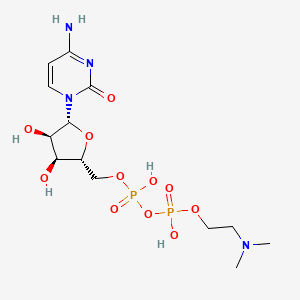
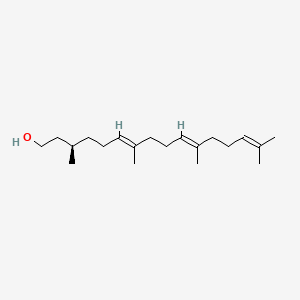
![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-imidazo[4,5-d]triazin-4-one](/img/structure/B3433520.png)
